molecular formula C16H15N3O3S B5561485 N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B5561485
M. Wt: 329.4 g/mol
InChI Key: WBGBLPOUMMOMFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves a multi-step process. Aryl/aralkyl organic acids are converted into esters, hydrazides, and then 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The target compounds are then synthesized by reacting these thiols with appropriate acetamides in the presence of a solvent like DMF and a base such as sodium hydride (NaH) (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using various spectroscopic methods like IR, 1H-NMR, 13C-NMR, and mass spectral data. These techniques help in confirming the successful synthesis and determining the detailed structure of the compounds (Rehman et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often studied in the context of their potential biological activities. For example, compounds in this class have been evaluated for their antimicrobial and hemolytic activities, showing variable extents of action against selected microbial species (Khalid et al., 2016).

Scientific Research Applications

Antimicrobial and Hemolytic Activity

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and hemolytic activities. Compounds in this class, including modifications of the N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide structure, have shown activity against selected microbial species, demonstrating potential as antimicrobial agents with relatively low toxicity. Their hemolytic activity assessments suggest that these compounds could be considered for further biological screening and application trials, except for those with higher cytotoxicity (Gul et al., 2017).

Anticancer Potential

Another avenue of research has involved evaluating the anticancer activity of 1,3,4-oxadiazole and related derivatives. Studies have focused on the computational and pharmacological potential of these compounds, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds have shown binding and moderate inhibitory effects across various assays, highlighting their potential in cancer treatment and as anti-inflammatory agents (Faheem, 2018).

Synthesis and Antibacterial Study

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds has been researched for their potential antibacterial properties. These compounds have exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (Khalid et al., 2016).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-2-11-5-7-12(8-6-11)17-14(20)10-23-16-19-18-15(22-16)13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBLPOUMMOMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329259
Record name N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

CAS RN

311324-08-0
Record name N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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